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Compound of Interest

Compound Name:
N-[4-(Heptyloxy)benzyl]-3,4-

dimethylaniline

CAS No.: 1040689-50-6

Cat. No.: B1439685

Get Quote

In the high-stakes environment of pharmaceutical development, confirming the identity and

purity of a New Chemical Entity (NCE) is the first gatekeeper before biological testing. This

guide focuses on C22H31NO, a molecular formula representative of lipophilic amines often

found in CNS-active agents (e.g., Prophenoxamine or specific synthetic opioid/cannabinoid

scaffolds).

While High-Resolution Mass Spectrometry (HRMS) has become the rapid screening tool of

choice, Combustion Elemental Analysis (CHN) remains the "gold standard" for establishing

bulk purity and confirming the absence of non-chromatographic impurities (like inorganic salts

or trapped solvents).

This guide objectively compares the theoretical calculation of C22H31NO against experimental

methodologies, providing a rigorous protocol for researchers who must satisfy ICH Q6A

specifications.

Theoretical Baseline: The Calculation
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Before touching the bench, the theoretical limits must be established. Elemental analysis

success is defined by the "±0.4% Rule"—experimental values must fall within 0.4% of these

theoreticals to be considered pure for publication or regulatory filing.

Target Molecule: C22H31NO Atomic Weights (IUPAC Standard):

C: 12.011 g/mol

H: 1.008 g/mol

N: 14.007 g/mol

O: 15.999 g/mol

Step 1: Calculate Molar Mass (MW)
[1]

Step 2: Calculate % Composition (Theoretical)
Element

Mass
Contribution

Calculation Theoretical %
Acceptable

Range (±0.4%)

Carbon (C) 264.242 81.18%
80.78% –

81.58%

Hydrogen (H) 31.248 9.60% 9.20% – 10.00%

Nitrogen (N) 14.007 4.30% 3.90% – 4.70%

Oxygen (O) 15.999 4.92%
Calculated by

difference

Comparative Guide: CHN Combustion vs. HRMS
Why do we still perform combustion analysis when Mass Spec is faster? The answer lies in

bulk purity vs. molecular identity.

Technique A: Automated Combustion Analysis (CHN)
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Principle: The sample is burned in excess oxygen at >900°C. C converts to CO₂, H to H₂O,

and N to N₂/NOx. Gases are separated via GC and quantified by thermal conductivity.

Status: The "Referee Method" for publication and bulk purity confirmation.

Technique B: High-Resolution Mass Spectrometry
(HRMS)

Principle: Ionizes the molecule (ESI/APCI) and measures mass-to-charge ratio (m/z) with <5

ppm error.

Status: The standard for identity confirmation.

Performance Matrix
Feature

Combustion Analysis

(CHN)

HRMS (Orbitrap/Q-

TOF)

Verdict for

C22H31NO

Primary Output
% Weight of Elements

(Bulk)

Exact Mass

(Molecular Identity)

Complementary. You

need both.

Purity Insight

High. Detects trapped

solvents, water, and

inorganic salts (which

lower %C).

Low. Ionization

suppression can hide

impurities; salts are

invisible.

CHN is required to

prove the powder is

pure drug.

Sample Req.
1.5 – 5.0 mg

(Destructive)

< 0.1 mg (Non-

destructive)

HRMS is better for

early-stage, scarce

compounds.

Interference

Hygroscopic water

(inflates %H, lowers

%C).

Isobaric interferences

(isomers).

C22H31NO is

lipophilic; watch for

trapped hexane/ether

in CHN.

Cost/Run
Low (

50)

High (

300)

CHN is cost-effective

for batch release.
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Experimental Protocol: High-Precision CHN
Analysis
Objective: Obtain %C, %H, %N values within ±0.4% of theoreticals for C22H31NO. Equipment:

PerkinElmer 2400 Series II or Elementar vario EL cube.

Phase 1: Sample Preparation (The Critical Variable)
Drying: C22H31NO is likely an amine. If isolated as a HCl salt, it may be hygroscopic. If a

free base, it may be an oil or sticky solid.

Action: Dry sample in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to weighing.

Homogeneity: If the sample is crystalline, crush it into a fine powder using an agate mortar to

ensure uniform combustion.

Phase 2: Weighing (The Source of Error)
Balance: Use a Mettler Toledo Ultra-Microbalance (readability 0.1 µg).

Target Weight: 2.000 mg ± 0.050 mg.

Why? Too little sample (<1mg) amplifies weighing errors. Too much (>3mg) may saturate

the detector for high %C compounds (81% C is high).

Encapsulation: Use tin capsules. Fold tightly to exclude atmospheric nitrogen.

Phase 3: The Run Sequence (Self-Validating)
Blank Run: Empty tin capsule (determines background N₂).

K-Factor Standardization: Run Acetanilide (C₈H₉NO) standard.

Acceptance Criteria: Standard must read within ±0.15% of theoretical.

Sample Run: Inject C22H31NO in triplicate.

Drift Check: Re-run Acetanilide after every 10 samples.
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Data Visualization & Troubleshooting Logic
The following diagram illustrates the decision workflow when analyzing a new drug candidate

like C22H31NO.
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Synthesize C22H31NO

Purification (Column/Recrystallization)

Vacuum Dry (remove solvents)

Perform CHN Analysis

Compare to Theoretical
(C: 81.18%, H: 9.60%, N: 4.30%)

Pass (±0.4%)
Release Batch

Within Range

Fail (>0.4% Deviation)

Out of Range

Is %C Low?

Trapped Solvent/Water?
Check NMR/TGA

Yes (Common)

Inorganic Impurity?
Check Ash/ICP-MS

Yes (Silica/Salts)

Is %N Low?

No

Did you form a Salt?
(e.g., HCl adds mass but no N)

Yes

Click to download full resolution via product page

Figure 1: Analytical workflow and troubleshooting logic for Elemental Analysis deviations.
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Troubleshooting Case Study: The "Low Carbon" Error
A common issue with C22H31NO (an amine) is obtaining a result like:

Experimental: C: 78.50%, H: 9.80%, N: 4.10%

Theoretical: C: 81.18%, H: 9.60%, N: 4.30%

Diagnosis: The %C is significantly low (-2.6%), but the C/N ratio is roughly preserved. This

usually indicates Solvent Entrapment.

Calculation: If the sample contains 0.5 moles of water per mole of drug, the MW increases,

diluting the Carbon percentage.

Solution: Perform Thermogravimetric Analysis (TGA) or qNMR to quantify the solvent, then

recalculate the "Theoretical" values based on the solvate (e.g., C22H31NO · 0.5 H₂O).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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